molecular formula C18H10O2 B14448652 Naphth[2,3-a]azulene-5,12-dione CAS No. 76319-75-0

Naphth[2,3-a]azulene-5,12-dione

Cat. No.: B14448652
CAS No.: 76319-75-0
M. Wt: 258.3 g/mol
InChI Key: HUHSITKSALDDRD-UHFFFAOYSA-N
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Description

Naphth[2,3-a]azulene-5,12-dione is a polycyclic aromatic compound with a unique structure that combines naphthalene and azulene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphth[2,3-a]azulene-5,12-dione can be synthesized through the dehydrogenation of 5,12-dihydronaphth[2,3-a]azulenes. This process involves the reaction of 2H-cyclohepta[b]furan-2-one with 1- and 2-pyrrolidinyl-3,4-dihydronaphthalenes . Another method involves the cycloaddition of acepleiadylene-5,8-dione and o-dibromoquinodimethane generated in situ from 1,2-bis(dibromomethyl)benzene and sodium iodide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-a]azulene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Naphth[2,3-a]azulene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphth[2,3-a]azulene-5,12-dione involves its interaction with molecular targets and pathways within cells. Its effects are mediated through the modulation of specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Naphth[2,1-a]azulene
  • Naphth[2,3-a]azulene, 5,12-dimethoxy

Uniqueness

Naphth[2,3-a]azulene-5,12-dione is unique due to its specific arrangement of naphthalene and azulene rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and materials science .

Properties

CAS No.

76319-75-0

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,12,14,16-octaene-11,18-dione

InChI

InChI=1S/C18H10O2/c19-17-13-8-4-5-9-14(13)18(20)16-12-7-3-1-2-6-11(12)10-15(16)17/h1-10H

InChI Key

HUHSITKSALDDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=C2C=C1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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